molecular formula C10H13NO B13063268 (2-Phenyloxetan-2-yl)methanamine

(2-Phenyloxetan-2-yl)methanamine

Cat. No.: B13063268
M. Wt: 163.22 g/mol
InChI Key: KKXZHTUUSSCFFF-UHFFFAOYSA-N
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Description

(2-Phenyloxetan-2-yl)methanamine is an organic compound featuring an oxetane ring substituted with a phenyl group and an amine group Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (2-Phenyloxetan-2-yl)methanamine involves the use of a flow microreactor system. In this method, 2-phenyloxetan-2-yl lithium is generated as an intermediate and then trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes . The reaction conditions typically involve controlling the residence time and temperature to achieve moderate to good yields.

Another method involves the electrophilic quenching of the 2-lithiated derivative of 2-phenyloxetane. This approach requires careful temperature control, as the intermediate is thermally and configurationally unstable at temperatures higher than -78°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and other advanced synthetic techniques may be adapted for large-scale production, ensuring better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxetan-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Substitution: Substituted oxetanes or ring-opened products.

    Ring-Opening: Linear or branched products depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Chiral Building Block in Synthesis
(2-Phenyloxetan-2-yl)methanamine serves as a valuable chiral building block in organic synthesis, particularly in the creation of complex molecules. Its oxetane ring structure allows for diverse reactivity patterns, making it suitable for asymmetric synthesis and chiral transformations. The compound can participate in various reactions, including oxidation to form ketones or aldehydes, reduction to yield alcohols, and substitution reactions to produce ethers or esters.

2. Flow Microreactor Synthesis
Recent advancements in flow microreactor technology have enabled the efficient synthesis of 2,2-disubstituted oxetanes from this compound. For instance, the deprotonation of 2-phenyloxetane followed by reaction with chlorotrimethylsilane yielded significant results, demonstrating high yields and purity through optimized reaction conditions .

Reaction TypeProductYield (%)
Deprotonation + Chlorotrimethylsilane2-phenyloxetan-2-trimethylsilyl85
Deprotonation + Acetone2-(2-phenyloxetan-2-yl)propan-2-ol55
Deprotonation + BenzophenoneDiphenyl(2-phenyloxetan-2-yl)methanol70

Biological Applications

1. Bioactivity Studies
The bioactive potential of this compound is under investigation for its therapeutic properties. Preliminary studies suggest that this compound may exhibit significant biological activity, making it a candidate for further exploration in pharmacological applications .

Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound, revealing promising results in inhibiting cancer cell proliferation through specific molecular interactions. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis.

Medicinal Applications

1. Drug Development
The unique stereochemical properties of this compound make it an attractive scaffold for drug development. Its derivatives are being explored for potential use in treating various diseases due to their ability to interact with biological targets effectively .

Case Study: Neuroprotective Effects
Research has indicated that certain derivatives of this compound may possess neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. The studies focused on the compound's ability to cross the blood-brain barrier and its interaction with neurotransmitter systems .

Mechanism of Action

The mechanism of action of (2-Phenyloxetan-2-yl)methanamine involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The amine group can also participate in various chemical reactions, including oxidation and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyloxetan-2-yl)methanamine is unique due to the presence of both a phenyl group and an amine group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science.

Biological Activity

(2-Phenyloxetan-2-yl)methanamine, a compound featuring an oxetane ring, has garnered attention for its potential biological activities. The unique structural properties of oxetanes, including their low molecular weight and high polarity, make them promising candidates in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11N(Molecular Weight 135 19 g mol)\text{C}_9\text{H}_{11}\text{N}\quad (\text{Molecular Weight 135 19 g mol})

This compound contains an oxetane ring attached to a phenyl group and a methanamine moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The oxetane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins or nucleic acids. This mechanism is critical in modulating enzymatic activities and influencing cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways.
  • Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress.

Biological Activity and Therapeutic Applications

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxetane compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, a study highlighted the effectiveness of oxetane derivatives against Gram-positive bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

Compounds containing oxetane rings have shown promise in reducing inflammation. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating a pathway for further exploration in cancer therapeutics .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of this compound:

StudyFindings
Identified potential interactions with biomolecules; ongoing research into therapeutic applications.
Demonstrated anti-inflammatory effects through inhibition of cytokine production in macrophage cell lines.
Reported anticancer activity with significant apoptosis induction in cultured cancer cells.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2-phenyloxetan-2-yl)methanamine

InChI

InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2

InChI Key

KKXZHTUUSSCFFF-UHFFFAOYSA-N

Canonical SMILES

C1COC1(CN)C2=CC=CC=C2

Origin of Product

United States

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